molecular formula C9H9ClN2 B11909213 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B11909213
M. Wt: 180.63 g/mol
InChI Key: OCOSPYJQNFRFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile is an organic compound that features a chloropyridine moiety attached to a methylpropanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the development of bioactive molecules for pharmaceutical research.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-2-methylpropanenitrile: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile: Contains a bromine atom instead of chlorine, potentially leading to different reactivity and applications.

    2-(5-Fluoropyridin-2-yl)-2-methylpropanenitrile: The presence of a fluorine atom can significantly alter the compound’s properties.

Uniqueness

2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-2-methylpropanenitrile

InChI

InChI=1S/C9H9ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3

InChI Key

OCOSPYJQNFRFFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.